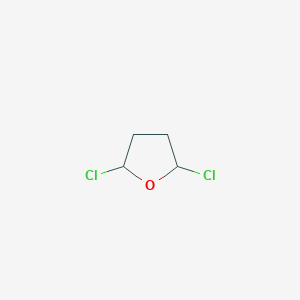

Furan, 2,5-dichlorotetrahydro-

Description

Historical Context of Halogenated Furan (B31954) Chemistry and its Evolution

The investigation of halogenated organic compounds has been a cornerstone of chemical research for over a century. britannica.com The first furan derivative, 2-furoic acid, was described in 1780, marking the beginning of furan chemistry. wikipedia.org The direct halogenation of furan itself was found to be a reactive process, often necessitating mild conditions to achieve monohalogenation. pharmaguideline.com Over time, methods for the controlled halogenation of the furan ring have been developed, providing access to a variety of halogenated furan building blocks. The subsequent hydrogenation of these compounds to their tetrahydrofuran (B95107) analogs offered a pathway to saturated heterocyclic systems with defined stereochemistry. A known process for creating 2,5-disubstituted tetrahydrofurans involves the chlorination of tetrahydrofuran to yield 2,5-dichlorotetrahydrofuran, which can then be used in further reactions. google.com

Significance of Furan, 2,5-dichlorotetrahydro- within Heterocyclic Compound Research

While specific research applications for Furan, 2,5-dichlorotetrahydro- are not extensively documented in publicly available literature, its significance can be inferred from the general utility of halogenated tetrahydrofurans. Dichlorinated organic compounds, in general, are valuable intermediates in organic synthesis. chemicalbook.com The chlorine atoms in 2,5-dichlorotetrahydrofuran can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 2 and 5 positions of the tetrahydrofuran ring. This makes it a potential precursor for the synthesis of various disubstituted tetrahydrofurans with potential applications in materials science and as biologically active molecules. For instance, other 2,5-disubstituted tetrahydrofurans are known to be components of photographic hardeners and disinfectants. fishersci.com

Structural Isomerism and Stereochemical Considerations for Dichlorinated Tetrahydrofurans

Dichlorinated tetrahydrofurans can exist as several structural isomers depending on the position of the chlorine atoms on the ring. For the purposes of this article, we are focused on the 2,5-dichloro substitution pattern. Within this constitutional isomer, stereoisomerism is a key feature. The presence of two stereocenters at positions 2 and 5 gives rise to two diastereomers: a cis isomer and a trans isomer.

The cis isomer has both chlorine atoms on the same side of the tetrahydrofuran ring, while the trans isomer has them on opposite sides. These two isomers have distinct physical and chemical properties. The specific properties for the cis and trans isomers of 2,5-dichlorotetrahydrofuran are not widely reported. However, for the related 2,3-dichlorotetrahydrofuran, some computed properties are available, which can provide an approximation of the characteristics of dichlorinated tetrahydrofurans. nih.gov

Table 1: Structural Isomers of Dichlorotetrahydrofuran

| Isomer Name | Position of Chlorine Atoms |

| 2,3-Dichlorotetrahydrofuran | 2 and 3 |

| 2,4-Dichlorotetrahydrofuran | 2 and 4 |

| 2,5-Dichlorotetrahydrofuran | 2 and 5 |

| 3,4-Dichlorotetrahydrofuran | 3 and 4 |

Interactive Data Table: Stereoisomers of Furan, 2,5-dichlorotetrahydro-

| Stereoisomer | Relative Position of Chlorine Atoms | Chirality |

| cis-2,5-Dichlorotetrahydrofuran | Same side of the ring | Achiral (meso compound) |

| trans-2,5-Dichlorotetrahydrofuran | Opposite sides of the ring | Chiral (exists as a pair of enantiomers) |

Due to the lack of specific experimental data in the surveyed literature for the physical properties of the cis and trans isomers of Furan, 2,5-dichlorotetrahydro-, a detailed data table with values such as melting point, boiling point, and density cannot be provided at this time. For comparison, the mixture of cis and trans isomers of 2,5-dimethyltetrahydrofuran (B89747) has a boiling point of 90-92 °C. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

CAS No. |

21865-73-6 |

|---|---|

Molecular Formula |

C4H6Cl2O |

Molecular Weight |

140.99 g/mol |

IUPAC Name |

2,5-dichlorooxolane |

InChI |

InChI=1S/C4H6Cl2O/c5-3-1-2-4(6)7-3/h3-4H,1-2H2 |

InChI Key |

CFVASXBRVLAXGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Furan, 2,5 Dichlorotetrahydro and Analogues

Classical Halogenation Routes to Tetrahydrofuran (B95107) Derivatives

Traditional approaches to halogenated tetrahydrofurans often rely on direct halogenation of the saturated ring or addition reactions to unsaturated furan (B31954) precursors.

Direct Chlorination Strategies

The direct chlorination of tetrahydrofuran is a known pathway to obtain 2,5-dichlorotetrahydrofuran. google.com This method typically involves the reaction of THF with a chlorinating agent. Theoretical studies on the reaction between a chlorine radical and tetrahydrofuran have shown that hydrogen atom abstraction preferentially occurs at the α-positions (the carbon atoms adjacent to the oxygen), which are C2 and C5. nih.gov This inherent reactivity makes these sites the most likely points for chlorination.

However, this direct approach is often hampered by challenges. The process can be difficult to control, leading to the formation of polyhalogenated products and other side reactions. pharmaguideline.com One known process for producing 2,5-dialkoxytetrahydrofurans involves the initial chlorination of tetrahydrofuran to yield 2,5-dichlorotetrahydrofuran, which is then reacted with a sodium alkoxide. google.com A significant drawback noted for this method is the poor yield associated with the initial chlorination step. google.com

Halogenation via Addition Reactions to Furan Precursors

An alternative classical route involves the use of furan as a starting material. Furan reacts vigorously with halogens like chlorine and bromine at room temperature, which can lead to a mixture of polyhalogenated products. pharmaguideline.com To achieve more controlled mono- or di-halogenation, milder reaction conditions are necessary. pharmaguideline.comquimicaorganica.org

A common strategy is the electrophilic addition of a halogen to furan in the presence of an alcohol, such as methanol. This reaction does not yield the chlorinated tetrahydrofuran directly but instead forms an intermediate like 2,5-dihydro-2,5-dimethoxyfuran. google.comjlu.edu.cn This intermediate can then be subjected to a subsequent hydrogenation step to reduce the double bond, yielding the saturated 2,5-disubstituted tetrahydrofuran ring. jlu.edu.cn For instance, 2,5-dimethoxy-tetrahydrofuran can be prepared by the reduction of 2,5-dihydro-2,5-dimethoxyfuran using a Mg-MeOH/Pd-C system at room temperature and atmospheric pressure. jlu.edu.cn

Modern and Stereoselective Synthesis of Furan, 2,5-dichlorotetrahydro-

Contemporary synthetic chemistry offers advanced methods that provide precise control over the stereochemical outcome, allowing for the selective formation of specific isomers of substituted tetrahydrofurans.

Diastereoselective Approaches

The synthesis of 2,5-disubstituted tetrahydrofurans often results in a mixture of cis and trans diastereomers. Diastereoselective methods aim to produce a single diastereomer in high excess. The choice of reactants and catalysts can significantly influence the diastereomeric ratio (d.r.) of the product.

One study demonstrated the addition of titanium enolates of N-acyl oxazolidinones to a γ-lactol derived from (S)-glutamic acid. nih.gov The reaction afforded mixtures of trans- and cis-2,5-disubstituted tetrahydrofurans, with the ratio being highly dependent on the substituent on the enolate. nih.gov Another method involves the reaction of an acetal (B89532) with a monoalkyl zinc halide, catalyzed by a Lewis acid, which also produces a mixture of isomers. google.com

| Precursors | Reagents/Catalyst | Diastereomeric Ratio (trans:cis) | Reference |

| γ-Lactol + N-acetyl (R)-oxazolidin-2-one | Titanium enolate | 2:1 | nih.gov |

| γ-Lactol + N-propionyl (R)-oxazolidin-2-one | Titanium enolate | 8:1 | nih.gov |

| γ-Lactol + N-bromoacetyl (R)-oxazolidin-2-one | Titanium enolate | 10:1 | nih.gov |

| Acetal + Propargyl bromide | Propargyl zinc bromide / CeCl₃ | 40:60 (cis:trans) | google.com |

Enantioselective Synthesis (e.g., via chiral auxiliaries or catalysts)

Enantioselective synthesis is employed to produce a specific enantiomer of a chiral molecule. This is often achieved by using chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, or by using chiral catalysts.

Several powerful enantioselective strategies have been developed for synthesizing substituted tetrahydrofurans:

Chiral Auxiliaries : A chiral vinyl sulfoxide (B87167) has been used in a highly diastereoselective Diels-Alder cycloaddition with furan precursors. nih.govresearchgate.net The resulting bicyclic adducts can be transformed stereoselectively into highly substituted tetrahydrofurans. nih.govresearchgate.net Similarly, the use of chiral (R)-oxazolidin-2-ones as auxiliaries allows for the efficient preparation of trans-2,5-disubstituted tetrahydrofuran diols after chromatographic separation and reduction. nih.gov

Chiral Catalysts : A one-pot sequential reaction involving a copper-catalyzed asymmetric Henry reaction followed by an iodocyclization has been developed for the synthesis of 2,2,5-trisubstituted tetrahydrofurans with high enantioselectivity (up to 97% ee). chemistryviews.org Although this example produces an iodo-derivative, the principle of using a chiral metal catalyst to control the formation of stereocenters at the 2- and 5-positions is a key modern strategy. chemistryviews.org

| Method | Key Reagent/Catalyst | Stereochemical Control | Product Type | Reference |

| Diels-Alder Cycloaddition | Chiral vinyl sulfoxide | Chiral Auxiliary | 2,2,5-Trisubstituted Tetrahydrofurans | nih.govresearchgate.net |

| Aldol-type Addition | N-acyl (R)-oxazolidin-2-ones | Chiral Auxiliary | trans-2,5-Disubstituted Tetrahydrofurans | nih.gov |

| Henry Reaction/Iodocyclization | Copper catalyst with chiral ligand | Chiral Catalyst | 2,2,5-Trisubstituted Tetrahydrofurans | chemistryviews.org |

Catalytic Methods for the Synthesis of Furan, 2,5-dichlorotetrahydro-

Catalysis offers efficient and often milder conditions for the synthesis of the tetrahydrofuran core. Various metals have been employed to catalyze the formation of 2,5-disubstituted tetrahydrofurans from different starting materials. While not all examples lead directly to the dichloro- derivative, they establish catalytic pathways for constructing the key structural motif.

Lewis Acid Catalysis : The reaction between an acetal and a monoalkyl zinc halide can be catalyzed by Lewis acids such as cerium(III) chloride (CeCl₃), leading to 2,5-disubstituted tetrahydrofurans in high yields (up to 93%). google.com

Iridium Catalysis : An iridium complex, [IrCl(cod)]₂, has been shown to catalyze the α-alkylation of ketones with diols, followed by a cyclization step to yield 2,5-disubstituted tetrahydrofurans. lookchem.com

Iron Catalysis : Ferrocenium tetrafluoroborate (B81430) has been reported as a catalyst for the dehydrative cyclization of 1,4-diols to produce 2,2,5-trisubstituted tetrahydrofurans. mdpi.com In related chemistry, ferric chloride has been noted as a catalyst in reactions involving the cleavage of chlorinated ethers formed during the hydrochlorination of THF. google.com

Silver Catalysis : Silver(I) salts can mediate the intramolecular cyclization of hydroxy-allene precursors to form the 2,5-dihydrofuran (B41785) ring, which can be subsequently reduced to the tetrahydrofuran. beilstein-journals.orgnih.gov

| Catalytic System | Reaction Type | Substrates | Product | Reference |

| CeCl₃ (Lewis Acid) | Alkylation/Cyclization | Acetal + Monoalkyl zinc halide | 2,5-Disubstituted Tetrahydrofuran | google.com |

| [IrCl(cod)]₂ | α-Alkylation/Cyclization | Ketone + Diol | 2,5-Disubstituted Tetrahydrofuran | lookchem.com |

| Ferrocenium tetrafluoroborate | Dehydrative Diol Cyclization | 1,4-Diol | 2,2,5-Trisubstituted Tetrahydrofuran | mdpi.com |

| Ag(I) | Intramolecular Cyclization | Hydroxy-allene | 2,5-Dihydrofuran | beilstein-journals.orgnih.gov |

| Ferric Chloride | Ether Decomposition | 4,4'-Dichlorodibutyl ether | Tetrahydrofuran / 1,4-Dichlorobutane | google.com |

Transition Metal-Catalyzed Transformations

Transition metals play a pivotal role in the synthesis of furan derivatives, offering high efficiency and selectivity. While direct transition metal-catalyzed synthesis of 2,5-dichlorotetrahydrofuran is not widely documented, methods for producing related substituted furans are well-established and provide insight into potential synthetic pathways.

Various organometallic reagents utilizing metals such as aluminum, titanium, tin, lithium, and magnesium are commonly employed for synthesizing 2,5-disubstituted tetrahydrofuran derivatives. google.com More advanced catalytic systems involving gold, palladium, ruthenium, and silver have been developed for the synthesis of dihydrofurans and other analogues. organic-chemistry.orgrsc.org For instance, gold(III) chloride can catalyze the cyclization of functionalized α-hydroxyallenes to yield 2,5-dihydrofurans. organic-chemistry.org Similarly, palladium-catalyzed Heck reactions and ruthenium-based ring-closing metathesis are powerful tools for constructing the dihydrofuran ring. organic-chemistry.org

A patented method describes the synthesis of 2,5-disubstituted tetrahydrofuran derivatives using monoalkyl zinc halide reagents, achieving high yields of over 75% and up to 93% in some cases. google.com This process involves the reduction of a five-membered lactone to an acetal, followed by a Lewis acid-catalyzed reaction with the organozinc reagent. google.com

Catalytic cleavage of the tetrahydrofuran ring using transition metal-based catalysts is also a relevant transformation. Nano-ZnO has been shown to be an effective catalyst for the reaction of ethers like tetrahydrofuran with acyl chlorides to produce chloroesters under solvent-free conditions. researchgate.net

Table 1: Selected Transition Metal-Catalyzed Syntheses of Furan Analogues

| Catalyst/Reagent | Substrate(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Monoalkyl zinc halide / Lewis Acid | Five-membered lactone | 2,5-disubstituted tetrahydrofuran | >75% | google.com |

| Gold(III) chloride | Functionalized α-hydroxyallenes | 2,5-dihydrofurans | Very good yields | organic-chemistry.org |

| Raney Ni | 5-hydroxymethylfurfural (B1680220) | 2,5-dihydroxymethyltetrahydrofuran | 88.5% | rsc.org |

Organocatalytic Systems

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules, including heterocyclic systems. These catalysts offer mild reaction conditions and high stereoselectivity. An efficient organocatalytic asymmetric synthesis of 2,3,4‐trisubstituted tetrahydrofurans has been developed utilizing a tandem iminium-enamine catalysis approach. researchgate.net This double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals produces highly functionalized tetrahydrofurans with excellent enantioselectivity (up to 99% ee) and high yields. researchgate.net

Furthermore, the organocatalytic Mukaiyama-Mannich addition of 2,5-bis(trimethylsilyloxy)furan (B1216927) to imines has been described for the synthesis of densely substituted γ-lactams. nih.gov While this reaction produces lactams rather than tetrahydrofurans directly, it demonstrates the utility of organocatalysts in functionalizing furan-based starting materials. nih.gov Although chiral acid organocatalysts were highly active and diastereoselective in this transformation, they did not induce enantioselectivity. nih.gov

Green Chemistry Principles in the Synthesis of Furan, 2,5-dichlorotetrahydro-

The application of green chemistry principles to chemical synthesis aims to reduce environmental impact by minimizing waste, using renewable resources, and improving energy efficiency.

Solvent-Free Reactions

A significant advancement in the green synthesis of furan derivatives involves performing reactions under solvent-free conditions. The cleavage of cyclic ethers like tetrahydrofuran with acyl chlorides can be efficiently catalyzed by various substances without the need for a solvent. researchgate.net Iodine, for example, has been used as an inexpensive and effective catalyst for this transformation, providing higher yields and shorter reaction times compared to other reagents like iron(III) chloride or zinc chloride. researchgate.net Other catalysts, such as nano-ZnO and lanthanum(III) nitrate (B79036) hexahydrate, have also proven effective for the synthesis of chloroesters from ethers under solvent-free conditions at room temperature. researchgate.net

Renewable Feedstock Utilization

The production of furan compounds from renewable biomass is a cornerstone of modern green chemistry. Lignocellulosic biomass can be converted into platform chemicals like 5-hydroxymethylfurfural (HMF), which serves as a versatile starting material for a range of valuable products. mdpi.comsemanticscholar.orgresearchgate.net HMF can be catalytically converted to derivatives such as 2,5-dimethylfuran (B142691) (DMF) and 2,5-bis(hydroxymethyl)furan (BHMF). mdpi.comnih.gov

Table 2: Synthesis of Furan Derivatives from Renewable Feedstocks

| Feedstock | Catalyst/Method | Product | Yield | Reference |

|---|---|---|---|---|

| Fructose | Amberlyst-15 and Ru–Sn/ZnO | 2,5-Dimethylfuran (DMF) | 92% | rsc.org |

| 5-Hydroxymethylfurfural (HMF) | Burkholderia contaminans NJPI-15 | 2,5-bis(hydroxymethyl)furan (BHMF) | 95% | nih.gov |

| Fructose | Iron catalyst | 2,5-diformylfuran (DFF) | 71% | mdpi.com |

Atom Economy and Efficiency Considerations

Atom economy is a key metric in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. primescholars.com Reactions with poor atom economy, such as substitution or elimination reactions that generate significant byproducts, are common in fine chemical synthesis. primescholars.com

The traditional synthesis of Furan, 2,5-dichlorotetrahydro- via direct chlorination of tetrahydrofuran, while seemingly straightforward, suffers from poor yields, which inherently leads to low process efficiency and waste generation. google.com Alternative synthetic routes, particularly those involving addition or rearrangement reactions, are preferable as they have an inherently higher atom economy, often approaching 100%. primescholars.com

Reactivity and Reaction Mechanisms of Furan, 2,5 Dichlorotetrahydro

Nucleophilic Substitution Reactions at C-2 and C-5 Positions

The chlorine atoms at the C-2 and C-5 positions of 2,5-dichlorotetrahydrofuran are susceptible to displacement by a variety of nucleophiles. These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups.

Stereoelectronic Effects on Substitution Pathways

The stereochemical outcome of nucleophilic substitution reactions on the 2,5-dichlorotetrahydrofuran ring is significantly influenced by stereoelectronic effects. The orientation of the C-Cl bonds relative to the ring oxygen's lone pairs plays a crucial role in determining the reaction pathway. For instance, an anti-periplanar arrangement between a C-Cl bond and a lone pair on the oxygen atom can facilitate an SN2-type reaction by stabilizing the transition state.

The presence of the ring oxygen can also lead to the formation of oxonium ion intermediates, which can influence the regioselectivity and stereoselectivity of the substitution. The attack of a nucleophile on such an intermediate would proceed in a manner that leads to the most stable product, often with a specific stereochemistry. Research on related systems, such as the addition of carbon nucleophiles to the strained bicyclic acetal (B89532) 2,7-dioxabicyclo[2.2.1]heptane, has demonstrated that trans-disubstituted tetrahydrofurans can be obtained with high selectivity. nih.gov This suggests that the stereoelectronic environment of the tetrahydrofuran (B95107) ring system inherently favors certain stereochemical outcomes in substitution reactions.

Ring-Opening Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring, although relatively stable compared to smaller cyclic ethers like epoxides, can undergo ring-opening reactions under specific conditions. researchgate.netmasterorganicchemistry.com The presence of the electron-withdrawing chloro groups in 2,5-dichlorotetrahydrofuran can influence the facility of these ring-opening processes.

Acid-Catalyzed Ring Opening

In the presence of a Brønsted or Lewis acid, the ether oxygen of 2,5-dichlorotetrahydrofuran can be protonated or coordinated to the acid. masterorganicchemistry.com This activation makes the carbon atoms adjacent to the oxygen more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com The subsequent attack by a nucleophile, which can be the conjugate base of the acid or another added nucleophile, leads to the cleavage of a C-O bond and opening of the ring. masterorganicchemistry.com

The regioselectivity of the ring opening is dependent on the reaction conditions and the substitution pattern of the tetrahydrofuran ring. In many cases, the nucleophile will attack the more substituted carbon, a trend observed in the acid-catalyzed ring-opening of epoxides. masterorganicchemistry.comyoutube.com Lewis acids such as ytterbium triflate (Yb(OTf)₃) have been shown to be effective catalysts for the ring-opening of epoxides with amines, and similar reactivity can be anticipated with activated tetrahydrofurans. mdpi.comrsc.org

Base-Mediated Ring Opening

While less common than acid-catalyzed ring-opening for simple ethers, base-mediated pathways can occur, particularly if there are suitably positioned leaving groups or if the attacking base is sufficiently strong. In the case of 2,5-dichlorotetrahydrofuran, a strong base could potentially induce an elimination reaction (see section 3.3) which might be followed by a ring-opening process, although direct base-mediated ring-opening is less mechanistically favored than for strained systems like epoxides. masterorganicchemistry.com For epoxides, strong nucleophiles attack the less sterically hindered carbon in an SN2 fashion, leading to ring-opening. masterorganicchemistry.comyoutube.com

Elimination Reactions Leading to Dihydrofurans or Furans

The presence of chlorine atoms on the tetrahydrofuran ring allows for elimination reactions to occur, leading to the formation of unsaturated five-membered rings such as dihydrofurans or even fully aromatic furans. These reactions are typically promoted by a base, which abstracts a proton from a carbon atom adjacent to the carbon bearing a chlorine atom, leading to the expulsion of the chloride ion and the formation of a double bond.

The regioselectivity of the elimination will depend on the stereochemistry of the starting material and the nature of the base used. The formation of either 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran (B41785) derivatives is possible. Subsequent elimination of the second chlorine atom, if present, could lead to the formation of a furan (B31954) ring, which represents an aromatization process. The synthesis of 2,5-dihydrofurans can also be achieved through various other synthetic methods, including ring-closing metathesis and palladium-catalyzed Heck reactions. organic-chemistry.org

Rearrangement Reactions Involving the Chlorinated Tetrahydrofuran Skeleton

The chlorinated tetrahydrofuran skeleton can potentially undergo various rearrangement reactions, driven by the formation of more stable intermediates or products. These rearrangements can be initiated by the formation of a carbocation or a radical at one of the chlorinated carbon atoms.

For instance, the formation of a carbocation at C-2 could lead to a 1,2-hydride or 1,2-alkyl shift, resulting in a rearranged carbon skeleton. Transannular rearrangements, where an atom or group on one side of the ring interacts with a reactive center on the other side, are also a possibility in cyclic systems. rsc.org While specific examples of rearrangement reactions involving 2,5-dichlorotetrahydrofuran are not extensively documented in the provided search results, the general principles of carbocation and radical chemistry suggest that such transformations are plausible under appropriate reaction conditions.

Mechanistic Investigations of Furan, 2,5-dichlorotetrahydro- Transformations

The transformation of Furan, 2,5-dichlorotetrahydro- is a subject of interest in synthetic chemistry, particularly for the preparation of N-substituted pyrroles and other heterocyclic compounds. acs.org Mechanistic studies, while not exhaustively detailed in publicly available literature for this specific compound, can be inferred from its synthetic applications and the reactivity of analogous structures.

Detailed kinetic studies and rate law determinations for reactions directly involving Furan, 2,5-dichlorotetrahydro- are not extensively reported in the scientific literature. However, the principles of determining reaction kinetics can be applied to understand its transformations.

A rate law expresses the relationship between the rate of a chemical reaction and the concentration of its reactants. nih.gov For a hypothetical reaction where Furan, 2,5-dichlorotetrahydro- (A) reacts with a nucleophile (B) to form a product (C), the rate law would be of the form:

Rate = k[A]m[B]n

Where:

k is the rate constant.

[A] and [B] are the molar concentrations of the reactants.

m and n are the reaction orders with respect to each reactant, which must be determined experimentally. acs.orgthieme-connect.de

Table 1: Hypothetical Kinetic Data for the Reaction of Furan, 2,5-dichlorotetrahydro- (A) with a Nucleophile (B)

| Experiment | [A] (mol/L) | [B] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 6.0 x 10-4 |

This table presents hypothetical data for illustrative purposes.

The actual kinetics of Furan, 2,5-dichlorotetrahydro- reactions, such as those with amines to form pyrroles, would depend on the specific nucleophile, solvent, and temperature. For instance, the synthesis of N-substituted pyrroles from 2,5-dichlorotetrahydrofuran has been documented, implying a substitution reaction pathway. acs.org The rate of such reactions would likely be influenced by the nucleophilicity of the amine and the stability of the intermediates formed.

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the path of specific atoms throughout a chemical transformation. u-szeged.hunih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., 13C for 12C, or 15N for 14N), researchers can track the fate of the labeled atom in the products using techniques like mass spectrometry or NMR spectroscopy. nih.gov

While specific isotopic labeling studies on Furan, 2,5-dichlorotetrahydro- are not prominent in the literature, we can postulate how such experiments could be designed to investigate its reaction mechanisms. For example, in the reaction with a primary amine to form an N-substituted pyrrole (B145914), one could use an 15N-labeled amine.

Table 2: Postulated Isotopic Labeling Experiment for Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Expected Labeled Product | Analytical Technique | Mechanistic Insight |

| Furan, 2,5-dichlorotetrahydro- | 15N-labeled Primary Amine | 15N-substituted Pyrrole | Mass Spectrometry, 15N NMR | Confirms the incorporation of the amine nitrogen into the pyrrole ring. |

| 13C-labeled Furan, 2,5-dichlorotetrahydro- | Primary Amine | 13C-labeled Pyrrole | 13C NMR | Elucidates the rearrangement and bonding of the furan carbon skeleton during cyclization. |

This table outlines potential isotopic labeling experiments and the expected insights.

Such experiments could definitively confirm the reaction pathway, for instance, by showing that the nitrogen atom from the amine is the one incorporated into the resulting pyrrole ring.

The isolation and characterization of reactive intermediates are crucial for understanding a reaction mechanism. In the transformations of Furan, 2,5-dichlorotetrahydro-, intermediates are likely transient and difficult to isolate. The chlorination of tetrahydrofuran itself can lead to a mixture of products, including the cis and trans isomers of 2,5-dichlorotetrahydrofuran, suggesting the formation of radical or cationic intermediates during the chlorination process. u-szeged.hu

In substitution reactions, the mechanism could proceed through a stabilized carbocation intermediate. The oxygen atom in the tetrahydrofuran ring can stabilize a positive charge on an adjacent carbon atom through resonance.

The reaction of Furan, 2,5-dichlorotetrahydro- with nucleophiles likely proceeds via a stepwise mechanism involving the formation of an intermediate where one of the chlorine atoms has been displaced. The subsequent intramolecular cyclization would then lead to the final product. The stability of these intermediates would be influenced by the solvent and the nature of the nucleophile. While direct isolation may be challenging, their existence can often be inferred from the product distribution and by using spectroscopic techniques under specific reaction conditions.

The synthesis of various substituted tetrahydrofurans often involves the cyclization of diols, which can proceed through carbocation intermediates. Similarly, the reactions of Furan, 2,5-dichlorotetrahydro- are expected to involve analogous cationic species.

Stereochemistry and Conformational Analysis of Furan, 2,5 Dichlorotetrahydro

Conformational Preferences of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring is not planar but adopts a puckered conformation to relieve torsional strain. This puckering is not static but dynamic, undergoing a process known as pseudorotation. The two most representative conformations in this pseudorotational itinerary are the envelope (E) and the twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. For the parent tetrahydrofuran molecule, these conformers are in a rapid equilibrium, with the twist conformation (C2 symmetry) being slightly more stable than the envelope conformation (Cs symmetry).

Impact of Chlorine Substituents on Ring Conformation and Flexibility

The introduction of two chlorine atoms at the 2 and 5 positions significantly influences the conformational equilibrium and flexibility of the tetrahydrofuran ring. The bulky and electronegative nature of the chlorine atoms introduces both steric and electronic perturbations.

The relative orientation of the two chlorine substituents gives rise to cis and trans diastereomers. In the cis isomer, both chlorine atoms are on the same face of the ring, while in the trans isomer, they are on opposite faces. The conformational preferences for each of these diastereomers are distinct.

For the trans-2,5-dichlorotetrahydrofuran, the diequatorial-like conformation is generally expected to be more stable to minimize steric repulsions between the chlorine atoms and the hydrogen atoms on the ring. However, the anomeric effect can also play a crucial role. The anomeric effect is a stereoelectronic effect that favors the axial orientation of an electronegative substituent at the carbon atom adjacent to a heteroatom in a heterocyclic ring. In the case of 2,5-dichlorotetrahydrofuran, this effect could stabilize conformations where one or both chlorine atoms occupy axial-like positions, counteracting the steric preference for equatorial positions.

For the cis-2,5-dichlorotetrahydrofuran, one chlorine atom must be in an axial-like position and the other in an equatorial-like position in a chair-like conformation. The balance of steric and electronic effects will determine the preferred puckering of the ring and the relative orientation of the substituents.

Chiral Resolution and Enantiomeric Purity Assessment

Due to the presence of two chiral centers at the C2 and C5 positions, both cis- and trans-2,5-dichlorotetrahydrofuran are chiral and can exist as pairs of enantiomers. The trans isomer exists as a pair of enantiomers, (2R, 5R) and (2S, 5S). The cis isomer also exists as a pair of enantiomers, (2R, 5S) and (2S, 5R).

The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. While specific methods for the chiral resolution of 2,5-dichlorotetrahydrofuran have not been detailed in the available literature, general principles of chiral chromatography can be applied. CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins could potentially be effective. The choice of the appropriate CSP and mobile phase would require experimental screening.

The assessment of enantiomeric purity, typically expressed as enantiomeric excess (ee%), is also performed using chiral HPLC or gas chromatography (GC) with a chiral stationary phase.

Diastereomeric Relationships and Separations

The cis and trans isomers of 2,5-dichlorotetrahydrofuran are diastereomers of each other. Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation by conventional laboratory techniques like fractional distillation, crystallization, or chromatography.

The synthesis of 2,5-disubstituted tetrahydrofurans can often lead to a mixture of cis and trans diastereomers. The diastereomeric ratio can sometimes be controlled by the choice of reaction conditions and starting materials. For instance, some synthetic methods have been developed for the diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. nih.gov

The separation of the cis and trans diastereomers of 2,5-dichlorotetrahydrofuran would typically be achieved using standard chromatographic techniques such as column chromatography on silica (B1680970) gel or gas chromatography, exploiting the differences in their polarity and volatility.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Furan (B31954), 2,5-dichlorotetrahydro-, which can exist as cis and trans isomers, NMR spectroscopy would be instrumental in distinguishing between these stereoisomers and understanding their conformational dynamics.

Multi-dimensional NMR for Comprehensive Assignment (e.g., COSY, HSQC, HMBC)

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of Furan, 2,5-dichlorotetrahydro- would necessitate the use of multi-dimensional NMR techniques.

Correlation Spectroscopy (COSY): A COSY experiment would reveal the connectivity between protons that are coupled to each other, typically through two or three bonds. In the case of Furan, 2,5-dichlorotetrahydro-, this would allow for the unambiguous assignment of protons on the tetrahydrofuran (B95107) ring by tracing the spin-spin coupling pathways. For instance, the proton at C2 would show a correlation to the protons at C3, which in turn would correlate with the protons at C4, and so on.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is a powerful tool for assigning which protons are bonded to which carbons. For Furan, 2,5-dichlorotetrahydro-, each proton signal would be correlated to the signal of the carbon atom it is directly bonded to, providing a clear map of the C-H one-bond connectivities.

Table 1: Predicted ¹H and ¹³C NMR Data for Furan, 2,5-dichlorotetrahydro-

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| C2 | Data not available in the searched literature | Data not available in the searched literature | C3, C5 |

| C3 | Data not available in the searched literature | Data not available in the searched literature | C2, C4, C5 |

| C4 | Data not available in the searched literature | Data not available in the searched literature | C3, C5 |

| C5 | Data not available in the searched literature | Data not available in the searched literature | C2, C4 |

Note: The actual chemical shifts would be influenced by the stereochemistry (cis or trans) and the solvent used.

Dynamic NMR for Conformational Exchange Studies

The tetrahydrofuran ring is not planar and undergoes rapid conformational changes at room temperature, a process known as pseudorotation. The presence of two bulky chlorine substituents at the 2 and 5 positions would influence this dynamic behavior. Dynamic NMR experiments, which involve recording spectra at different temperatures, could provide valuable information about the energy barriers associated with these conformational exchanges.

At low temperatures, the interconversion between different conformers (e.g., envelope and twist forms) might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons, providing insights into the preferred conformations of the cis and trans isomers.

Deuterium (B1214612) NMR and Isotope Effects

Deuterium (²H) NMR and the study of deuterium isotope effects on ¹H and ¹³C NMR spectra can provide subtle but valuable structural information. researchgate.netnih.gov Replacing specific protons with deuterium can simplify complex ¹H NMR spectra and help in assigning signals.

Furthermore, the substitution of a proton with a deuterium atom can cause small changes in the chemical shifts of nearby carbons (a secondary isotope effect). researchgate.net The magnitude of these isotope effects can sometimes be correlated with bond strengths and molecular geometry, offering another layer of detail for structural analysis. nih.govijrpc.com

Vibrational Spectroscopy (Infrared and Raman) for Structural Insight

Elucidation of Characteristic Functional Group Modes

The IR and Raman spectra of Furan, 2,5-dichlorotetrahydro- would be dominated by vibrations associated with the C-H, C-O, and C-Cl bonds.

C-H Stretching: The stretching vibrations of the C-H bonds would be expected in the region of 2850-3000 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching of the ether C-O-C group would give rise to strong bands in the IR spectrum, typically in the 1070-1150 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position of these bands would be sensitive to the stereochemistry (cis or trans) of the molecule.

Table 2: Expected Characteristic Vibrational Modes for Furan, 2,5-dichlorotetrahydro-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | 2850-3000 | Medium-Strong | Medium |

| CH₂ Bend | 1450-1470 | Medium | Medium |

| C-O-C Asymmetric Stretch | 1070-1150 | Strong | Weak |

| C-O-C Symmetric Stretch | ~900 | Weak | Strong |

| C-Cl Stretch | 600-800 | Strong | Strong |

Note: These are general ranges, and the precise frequencies would depend on the specific isomer and its conformation.

Conformational Analysis via Vibrational Signatures

Just as with NMR, the vibrational spectra can be sensitive to the conformational state of the molecule. Different conformers of Furan, 2,5-dichlorotetrahydro- would have slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations for different possible conformations (e.g., using Density Functional Theory, DFT), it is possible to determine the most stable conformer in the gas phase or in a particular solvent. The presence of additional bands in the experimental spectrum compared to the calculated spectrum of a single conformer can indicate the presence of a mixture of conformers.

Sophisticated analytical methods are indispensable for the unambiguous characterization of molecules like Furan, 2,5-dichlorotetrahydro-. Techniques such as X-ray crystallography and advanced mass spectrometry offer a detailed view of its structural and electronic properties.

X-ray Crystallography of Furan, 2,5-dichlorotetrahydro- Derivatives

While obtaining single crystals of the parent Furan, 2,5-dichlorotetrahydro- can be challenging due to its physical properties, derivatives are frequently synthesized to facilitate crystallographic analysis. X-ray crystallography remains the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. thieme-connect.de

For chiral molecules such as the stereoisomers of Furan, 2,5-dichlorotetrahydro-, X-ray crystallography is a powerful tool for determining the absolute configuration. The presence of chlorine atoms is particularly advantageous for this analysis. mit.edu Chlorine atoms act as significant anomalous scatterers, meaning they interact with X-rays in a way that allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). mit.edu

The phenomenon, known as anomalous dispersion, creates small but measurable differences in the intensities of specific pairs of reflections in the diffraction pattern (Bijvoet pairs). thieme-connect.de By analyzing these differences, the absolute structure can be determined with high confidence. The Flack parameter is a critical value derived from the crystallographic data; a value close to zero for a known chiral space group confirms the correct enantiomeric assignment. mit.edu

Table 1: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value | Significance |

| Chemical Formula | C₁₀H₁₂Cl₂O₃ | Example derivative for analysis |

| Crystal System | Monoclinic | Describes the basic crystal shape |

| Space Group | P2₁ | A common chiral space group |

| a, b, c (Å) | 8.5, 12.1, 9.3 | Unit cell dimensions |

| β (°) | 105.2 | Unit cell angle |

| Flack Parameter | 0.02(3) | Confirms absolute configuration mit.edu |

The way molecules of a Furan, 2,5-dichlorotetrahydro- derivative pack together in a crystal is governed by a network of intermolecular interactions. nih.gov These non-covalent forces, while weaker than covalent bonds, dictate the crystal's stability, density, and other physical properties.

In the case of dichlorinated tetrahydrofurans, several types of interactions are expected:

Dipole-Dipole Interactions: The polar C-O and C-Cl bonds create molecular dipoles, leading to electrostatic attractions that help orient the molecules in the crystal lattice.

Halogen Bonds: The chlorine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like oxygen, forming C-Cl···O halogen bonds. This type of interaction is increasingly recognized as a key directional force in crystal engineering. acs.org

Analysis of the crystal structure reveals the specific distances and angles of these interactions, providing a complete picture of the forces that build the crystalline solid. nih.govmdpi.com

Advanced Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For Furan, 2,5-dichlorotetrahydro-, which has a nominal mass of 156, HRMS can easily distinguish it from other compounds of the same nominal mass but different atomic constituents.

The presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl), results in a characteristic isotopic pattern. libretexts.org HRMS can resolve these individual isotopic peaks, and their exact masses provide further confirmation of the elemental composition.

Table 2: Theoretical Exact Masses for Isotopologues of Furan, 2,5-dichlorotetrahydro- (C₄H₆Cl₂O)

| Isotopologue Formula | Isotopic Composition | Theoretical Exact Mass (Da) |

| C₄H₆³⁵Cl₂O | Both Chlorine as ³⁵Cl | 155.97957 |

| C₄H₆³⁵Cl³⁷ClO | One ³⁵Cl and one ³⁷Cl | 157.97662 |

| C₄H₆³⁷Cl₂O | Both Chlorine as ³⁷Cl | 159.97367 |

Tandem Mass Spectrometry (MS/MS) is a technique used to elucidate molecular structure by fragmenting a selected ion and analyzing the resulting pieces. nationalmaglab.org In an MS/MS experiment, the molecular ion of Furan, 2,5-dichlorotetrahydro- (the precursor ion) is isolated and then subjected to collision-induced dissociation. nationalmaglab.org The resulting fragment ions (product ions) provide a roadmap of the molecule's connectivity. tutorchase.com

For Furan, 2,5-dichlorotetrahydro-, key fragmentation pathways would likely include:

Loss of a Chlorine Radical (•Cl): This would result in a fragment ion with a characteristic isotopic signature for one chlorine atom.

Loss of Hydrogen Chloride (HCl): A common fragmentation for chlorinated compounds, leading to a more stable unsaturated or ring-opened structure.

Ring Cleavage: The tetrahydrofuran ring can undergo α-cleavage adjacent to the ether oxygen, a typical pathway for cyclic ethers. libretexts.org

The unique pattern of fragment ions serves as a fingerprint for the compound, allowing for its identification and structural characterization. researchgate.net The relative abundance of these fragments can also provide insights into the stability of different parts of the molecule.

Table 3: Predicted MS/MS Fragmentation of Furan, 2,5-dichlorotetrahydro-

| Precursor Ion (m/z) | Proposed Fragmentation | Product Ion (m/z) | Significance |

| 155.98 (C₄H₆³⁵Cl₂O⁺•) | Loss of •Cl | 120.99 | Indicates presence of chlorine |

| 155.98 (C₄H₆³⁵Cl₂O⁺•) | Loss of HCl | 119.97 | Common pathway for chloroalkanes |

| 120.99 (C₄H₆³⁵ClO⁺) | Loss of CO (α-cleavage product) | 92.99 | Suggests ether functionality |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Furan (B31954), 2,5-dichlorotetrahydro-

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the geometric and electronic properties of Furan, 2,5-dichlorotetrahydro-. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic states.

The electronic structure of Furan, 2,5-dichlorotetrahydro- is defined by its constituent atoms and their bonding arrangement. The saturated tetrahydrofuran (B95107) ring lacks the π-aromaticity of furan, which significantly alters its electronic properties. The introduction of two chlorine atoms, which are strongly electronegative, at the 2 and 5 positions further modifies the electronic landscape.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com A larger gap implies higher stability and lower reactivity. aimspress.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Furan | -6.83 | -0.00 | 6.83 |

| Tetrahydrofuran | -7.10 | 1.50 | 8.60 |

| Furan, 2,5-dichlorotetrahydro- (Hypothetical) | -7.50 | 0.90 | 8.40 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For Furan, 2,5-dichlorotetrahydro-, the MEP surface would be expected to show concentrated negative potential around the highly electronegative oxygen and chlorine atoms, while regions of positive potential would be located on the hydrogen atoms. DFT calculations are routinely used to compute MEP maps to identify these probable sites for reaction. aimspress.com

Substituents can dramatically influence a molecule's electronic properties through inductive and resonance effects. rsc.org In Furan, 2,5-dichlorotetrahydro-, the two chlorine atoms at the 2 and 5 positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect polarizes the C-Cl bonds, drawing electron density away from the carbon atoms of the furan ring.

This electron withdrawal lowers the energy levels of the molecular orbitals, including the HOMO and LUMO. boisestate.edu This can impact the molecule's reactivity, stability, and interaction with other chemical species. For instance, the increased positive charge on the C2 and C5 carbons makes them more susceptible to nucleophilic attack. The specific influence of substituents on properties like dipole moments and reaction barriers can be quantified through detailed DFT calculations. boisestate.edursc.org

Conformational Analysis and Energy Landscapes via Molecular Mechanics and DFT

Unlike the planar furan ring, the tetrahydrofuran ring in Furan, 2,5-dichlorotetrahydro- is non-planar and flexible. It adopts puckered conformations to relieve ring strain, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. The presence of two large chlorine substituents at the 2 and 5 positions introduces additional complexity, leading to different stereoisomers (e.g., cis and trans isomers).

| Isomer | Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| trans | di-pseudo-equatorial | 0.00 | ~75 |

| trans | di-pseudo-axial | 2.50 | ~1 |

| cis | pseudo-axial/pseudo-equatorial | 1.10 | ~24 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. researchgate.net For Furan, 2,5-dichlorotetrahydro-, potential reactions could include nucleophilic substitution at the C-Cl bond or elimination reactions. Reaction pathway modeling involves calculating the potential energy surface (PES) that connects reactants to products. rsc.org

A critical point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net Identifying the geometry and energy of the transition state is paramount for understanding reaction kinetics and selectivity. Computational methods can optimize the structure of the transition state, which is characterized as a first-order saddle point on the PES (a minimum in all directions except along the reaction coordinate).

A potential energy surface (PES) scan, also known as a relaxed scan, is a common computational technique used to explore a reaction pathway and obtain an initial estimate of the transition state structure. q-chem.com The method involves systematically varying a specific geometric coordinate—such as a bond length, angle, or dihedral angle—while optimizing the remaining geometry of the molecule at each step. uni-muenchen.deresearchgate.net

For example, to model the cleavage of a C-Cl bond in Furan, 2,5-dichlorotetrahydro-, a PES scan could be performed by incrementally increasing the distance between the carbon and chlorine atoms. Plotting the energy at each step generates a one-dimensional slice of the potential energy surface. The maximum point on this energy profile provides an approximation of the transition state for that bond-breaking event. uni-muenchen.de While more advanced algorithms are needed to precisely locate the true transition state, PES scans are an invaluable exploratory tool for understanding the energetic profile of a reaction. q-chem.comuni-muenchen.de

Kinetic and Thermodynamic Parameters from Theoretical Data

Theoretical calculations are invaluable for predicting the kinetic and thermodynamic stability of molecules like 2,5-dichlorotetrahydrofuran. These parameters are crucial for understanding its potential reaction pathways and persistence under various conditions.

Thermodynamic Parameters: Key thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) would typically be calculated using high-level quantum chemical methods, such as G3 or G4 theory. These composite methods provide a high degree of accuracy by combining calculations at different levels of theory and basis sets. Such data for the cis and trans isomers of 2,5-dichlorotetrahydrofuran would reveal their relative stabilities.

Kinetic Parameters: Computational methods can also elucidate the kinetics of reactions involving 2,5-dichlorotetrahydrofuran. For instance, the energy barriers for conformational changes, such as pseudorotation of the furan ring, or for decomposition pathways could be determined. Transition state theory, combined with calculated activation energies, would allow for the prediction of reaction rate constants.

A hypothetical data table for such calculated thermodynamic parameters is presented below.

Table 1: Hypothetical Thermodynamic Parameters for 2,5-Dichlorotetrahydrofuran Isomers

| Parameter | cis-2,5-Dichlorotetrahydrofuran | trans-2,5-Dichlorotetrahydrofuran |

| Standard Enthalpy of Formation (ΔHf°) | Data not available | Data not available |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | Data not available |

| Entropy (S°) | Data not available | Data not available |

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra, aiding in the identification and characterization of molecules.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational means has become a standard practice in chemical research. Density Functional Theory (DFT) methods, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), are commonly employed for this purpose. The Gauge-Independent Atomic Orbital (GIAO) method is the most frequent approach for calculating isotropic shielding constants, which are then converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS).

Calculated ¹H and ¹³C NMR chemical shifts for the distinct protons and carbons in both cis and trans isomers of 2,5-dichlorotetrahydrofuran would be instrumental in assigning experimental spectra and confirming the stereochemistry of synthesized samples.

A hypothetical data table for predicted NMR chemical shifts is shown below.

Table 2: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for 2,5-Dichlorotetrahydrofuran

| Atom | Isomer | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

| C2/C5 | cis | Data not available | Data not available |

| C3/C4 | cis | Data not available | Data not available |

| H2/H5 | cis | Data not available | |

| H3/H4 | cis | Data not available | |

| C2/C5 | trans | Data not available | Data not available |

| C3/C4 | trans | Data not available | Data not available |

| H2/H5 | trans | Data not available | |

| H3/H4 | trans | Data not available |

Calculated Vibrational Frequencies and Intensities

Computational vibrational analysis provides theoretical infrared (IR) and Raman spectra. These are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. DFT methods are also well-suited for these calculations. The resulting frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to identify characteristic vibrational modes of the molecule. For 2,5-dichlorotetrahydrofuran, this would include C-H stretching, C-O-C stretching and bending, and C-Cl stretching modes.

A hypothetical data table for calculated vibrational frequencies is provided below.

Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Intensities for 2,5-Dichlorotetrahydrofuran

| Vibrational Mode | Isomer | Calculated Frequency (cm⁻¹) | Calculated Intensity |

| C-Cl Stretch | cis | Data not available | Data not available |

| C-O-C Stretch | cis | Data not available | Data not available |

| C-H Stretch | cis | Data not available | Data not available |

| C-Cl Stretch | trans | Data not available | Data not available |

| C-O-C Stretch | trans | Data not available | Data not available |

| C-H Stretch | trans | Data not available | Data not available |

Applications in Advanced Organic Synthesis and Materials Science

Furan (B31954), 2,5-dichlorotetrahydro- as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2,5-dichlorotetrahydrofuran, arising from its two stereocenters at the C2 and C5 positions, makes it a valuable chiral building block in asymmetric synthesis. wiley.com This approach allows for the transfer of stereochemical information from a readily available chiral molecule to a more complex target molecule, a fundamental strategy in the synthesis of enantiomerically pure compounds. wiley.com The stereospecific reactions of chiral 2,5-dichlorotetrahydrofuran enantiomers enable the construction of intricate molecular architectures with defined three-dimensional arrangements, which is crucial for the synthesis of biologically active compounds and other chiral materials. wiley.comrsc.org

The utility of chiral building blocks like 2,5-dichlorotetrahydrofuran is underscored by the importance of chirality in various scientific domains, including pharmaceuticals, agrochemicals, and fragrances. wiley.com The stereoselective synthesis of complex molecules often relies on the use of such enantiopure starting materials to control the stereochemical outcome of a reaction sequence. mdpi.com Organocatalytic asymmetric cycloadditions, for instance, represent a powerful strategy for the synthesis of chiral heterocyclic compounds, where the stereochemistry of the starting materials can dictate the final product's configuration. rsc.org

Precursor for the Synthesis of Novel Heterocyclic Compounds

The reactivity of the carbon-chlorine bonds in 2,5-dichlorotetrahydrofuran provides a gateway for the synthesis of a diverse array of novel heterocyclic compounds. mdpi.comnih.gov Nucleophilic substitution reactions at the C2 and C5 positions allow for the introduction of various functional groups, leading to the formation of new ring systems. For example, the reaction of 2,5-dichlorotetrahydrofuran with appropriate nucleophiles can lead to the formation of substituted tetrahydrofurans, which are common structural motifs in many natural products and biologically active molecules.

Furthermore, elimination reactions can be employed to generate dihydrofuran derivatives, which are themselves versatile intermediates in organic synthesis. nih.govorganic-chemistry.org The strategic manipulation of the chlorine atoms allows for regioselective and stereoselective transformations, providing access to a wide range of heterocyclic structures that would be challenging to synthesize through other methods. The synthesis of novel 2,5-disubstituted-1,3,4-thiadiazoles and other heterocyclic systems from various starting materials highlights the general importance of such building blocks in medicinal chemistry. nih.govresearchgate.net

Role in Polymer Chemistry and Functional Material Development

The bifunctional nature of 2,5-dichlorotetrahydrofuran makes it a valuable component in the development of new polymers and advanced materials.

Monomer for Polymerization Reactions

Furan-based monomers are of significant interest for the development of sustainable polymers. nih.govresearchgate.net While research has heavily focused on derivatives like 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF), the dichlorinated analogue presents unique opportunities. nih.govresearchgate.net The chlorine atoms can serve as reactive sites for polycondensation or other polymerization reactions. For instance, reaction with diols or other difunctional nucleophiles could lead to the formation of novel polyesters or polyethers with the tetrahydrofuran (B95107) ring incorporated into the polymer backbone. Such furan-based polymers are being explored as potential replacements for petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.netncsu.edu The incorporation of the tetrahydrofuran unit can influence the thermal and mechanical properties of the resulting polymer. sarchemlabs.commdpi.com

Cross-linking Agent in Advanced Materials

The two reactive chlorine atoms in 2,5-dichlorotetrahydrofuran allow it to function as a cross-linking agent in the formation of advanced materials. researchgate.net Cross-linking is a crucial process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymers. nih.gov By reacting with functional groups on polymer chains, 2,5-dichlorotetrahydrofuran can create a three-dimensional network structure. For example, it can be used to cross-link polymers containing nucleophilic groups such as amines or hydroxyls. This approach has been demonstrated with similar difunctional furan derivatives, such as 2,5-furandicarboxaldehyde, which has been investigated as a bio-based alternative to glutaraldehyde (B144438) for enzyme immobilization. researchgate.net Similarly, 2,5-dimethoxy-2,5-dihydrofuran (B146672) has been used to cross-link chitosan (B1678972) fibers, leading to improved material properties for applications in bone tissue engineering. rsc.org The Diels-Alder reaction involving furan-containing polymers and bismaleimides is another example of dynamic cross-linking, imparting self-healing properties to the material. mdpi.com

Ligand Design and Catalytic Applications

The tetrahydrofuran scaffold is a common feature in many chiral ligands used in asymmetric catalysis.

Chiral Ligands in Asymmetric Catalysis

The stereochemically defined structure of 2,5-dichlorotetrahydrofuran makes it an attractive starting material for the synthesis of chiral ligands. urv.cat By replacing the chlorine atoms with coordinating groups such as phosphines, amines, or other heteroatoms, new chiral ligands can be prepared. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenation, hydroformylation, and carbon-carbon bond-forming reactions. urv.cat

The stereochemical environment created by the chiral ligand around the metal center is critical for achieving high levels of enantioselectivity in the catalytic reaction. The rigidity and defined conformation of the tetrahydrofuran ring can help to create a well-defined chiral pocket, leading to efficient transfer of chirality from the catalyst to the product. The development of new chiral ligands is an active area of research, and starting materials like 2,5-dichlorotetrahydrofuran provide a valuable platform for creating novel ligand structures with potentially improved catalytic performance. urv.catrsc.orgnih.gov

Furan, 2,5-dichlorotetrahydro- as a Support in Heterogeneous Catalysis: An Area Awaiting Exploration

A comprehensive review of scientific and patent literature reveals a notable absence of research on the application of Furan, 2,5-dichlorotetrahydro- as a support material in the field of heterogeneous catalysis. Extensive searches have been conducted to identify studies, research findings, or any documented use of this specific chemical compound for catalytic support purposes, yielding no relevant information.

The current body of knowledge in heterogeneous catalysis is vast, with significant research dedicated to the development and characterization of various support materials. These materials, which include a wide range of metal oxides, carbons, zeolites, and polymers, play a crucial role in the performance of catalysts by providing a high surface area for the dispersion of active catalytic species, enhancing stability, and influencing catalytic activity and selectivity.

While furan and its derivatives are significant platform chemicals in the biorefinery sector and are subjects of extensive catalytic research for their conversion into biofuels and value-added chemicals, the specific chlorinated tetrahydrofuran derivative, Furan, 2,5-dichlorotetrahydro-, does not appear in the literature as a substrate for creating catalytic supports. Research in the domain of furan-related catalysis is predominantly focused on the transformation of molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) into other compounds.

Due to the lack of available data, it is not possible to provide detailed research findings or construct data tables related to the performance of Furan, 2,5-dichlorotetrahydro- as a catalytic support. The scientific community has not yet explored or reported on its potential in this application. Therefore, any discussion on its role, advantages, or specific use cases in heterogeneous catalysis would be purely speculative and without a scientific basis.

Environmental Transformation and Abiotic Fate

Hydrolytic Stability and Transformation Mechanisms

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of Furan (B31954), 2,5-dichlorotetrahydro- in aqueous environments is a critical factor in its environmental persistence. The presence of two chlorine atoms on the tetrahydrofuran (B95107) ring is expected to influence its hydrolytic fate.

Research on the hydrolysis of similar compounds provides insights into potential mechanisms. For instance, studies on the acid-catalyzed hydrolysis of furan and 2,5-dimethylfuran (B142691) indicate that the furan ring can be opened under acidic conditions. researchgate.net The proposed mechanism involves the slow protonation of an α-carbon atom, followed by ring cleavage. researchgate.net While Furan, 2,5-dichlorotetrahydro- has a saturated ring, the ether linkage can still be susceptible to acid-catalyzed cleavage.

Furthermore, the hydrolysis of tetrahydro-2-furyl alkanoates has been shown to proceed via an AA1-1 mechanism in acidic and neutral media, involving the formation of a tetrahydro-2-furyl carbonium ion as the rate-limiting step. rsc.org This suggests that the C-Cl bonds in Furan, 2,5-dichlorotetrahydro-, particularly at the 2 and 5 positions adjacent to the ether oxygen, could undergo hydrolysis, potentially forming corresponding hydroxylated or ring-opened products. The rate of this hydrolysis would be dependent on pH, temperature, and the specific stereochemistry of the molecule.

Oxidative Degradation Pathways (e.g., Reaction with Atmospheric Oxidants)

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reaction with photochemically generated oxidants, most notably the hydroxyl radical (•OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of a compound.

While a specific rate constant for the reaction of Furan, 2,5-dichlorotetrahydro- with •OH is not available, data for related tetrahydrofuran compounds can provide an estimate of its reactivity.

Table 2: Atmospheric Reaction Rate Constants and Lifetimes of Related Tetrahydrofuran Compounds with OH Radicals

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |

| Tetrahydrofuran | (1.81 ± 0.27) x 10⁻¹¹ | ~15 hours | nih.gov |

| 2-Methyltetrahydrofuran | (2.41 ± 0.51) x 10⁻¹¹ | ~12 hours | nih.gov |

| 2,5-Dimethyltetrahydrofuran (B89747) | (4.56 ± 0.68) x 10⁻¹¹ | ~6 hours | nih.gov |

| 2-ethoxy-3,3,4,4,5-pentafluorotetrahydro-2,5-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-furan | (5.93 ± 0.85) x 10⁻¹⁴ | ~1 year | nih.gov |

Atmospheric lifetimes are calculated based on a global average hydroxyl radical concentration.

The data shows that the reactivity of the tetrahydrofuran ring with •OH is significant, leading to relatively short atmospheric lifetimes for the alkyl-substituted derivatives. nih.gov The presence of electron-withdrawing chlorine atoms in Furan, 2,5-dichlorotetrahydro- is expected to decrease the rate of reaction with the electrophilic hydroxyl radical compared to the alkylated analogs. Conversely, the highly fluorinated and ether-substituted furan has a much longer atmospheric lifetime due to the deactivating effect of the fluorine atoms. nih.gov

The reaction with ozone (O₃) is another potential atmospheric degradation pathway, particularly for unsaturated compounds. For saturated ethers like Furan, 2,5-dichlorotetrahydro-, the reaction rate with ozone is expected to be slow compared to the reaction with •OH. nih.gov

Sorption and Volatilization Behavior in Abiotic Matrices

The distribution of a chemical in the environment is governed by its tendency to partition between different environmental compartments, such as water, soil, and air.

Sorption: The sorption of Furan, 2,5-dichlorotetrahydro- to soil and sediment is influenced by its polarity and the organic carbon content of the solid phase. While a specific soil-water partition coefficient (Koc) has not been reported, the presence of chlorine atoms would increase its hydrophobicity compared to unsubstituted tetrahydrofuran. Tetrahydrofuran itself has a low Koc value, indicating high mobility in soil. nih.gov The increased hydrophobicity of the chlorinated derivative would likely lead to a higher Koc and thus stronger sorption to soil organic matter, reducing its mobility in the subsurface.

Volatilization: The tendency of a chemical to move from water or soil to the atmosphere is described by its Henry's Law constant. For tetrahydrofuran, the Henry's Law constant indicates that volatilization from moist soil and water surfaces is an important fate process. nih.gov While the Henry's Law constant for Furan, 2,5-dichlorotetrahydro- is not available, the increase in molecular weight and likely decrease in vapor pressure due to the chlorine atoms may reduce its volatility compared to tetrahydrofuran. However, without experimental data, the precise volatilization behavior remains uncertain.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of Furan (B31954), 2,5-dichlorotetrahydro- from complex mixtures and for the assessment of its purity. Gas chromatography and high-performance liquid chromatography are the principal methods employed for these purposes.

Gas Chromatography (GC) with High-Resolution Detectors

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like Furan, 2,5-dichlorotetrahydro-. The choice of a high-resolution detector is critical for achieving the required sensitivity and selectivity, especially for chlorinated compounds.

Flame Ionization Detector (FID): While a universal detector for organic compounds, the FID can be used for purity assessment when Furan, 2,5-dichlorotetrahydro- is the major component of a sample. However, its sensitivity to halogenated compounds is lower compared to more specific detectors.

Electron Capture Detector (ECD): The Electron Capture Detector (ECD) is highly sensitive to compounds containing electronegative atoms, such as chlorine. This makes GC-ECD an exceptionally suitable method for the trace analysis of Furan, 2,5-dichlorotetrahydro-. The high sensitivity of the ECD allows for the detection of very low concentrations of the analyte in various matrices. For the analysis of chlorinated hydrocarbons, a DB-5 capillary column is often employed.

A typical GC-ECD method for the analysis of chlorinated hydrocarbons would involve a splitless injection into a temperature-programmed gas chromatograph. The use of a capillary column, such as a DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), provides excellent resolution.

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Nitrogen or Helium |

| Flow Rate | 1-2 mL/min |

| Oven Program | Initial temperature of 50°C, ramped to 280°C |

| Detector | Electron Capture Detector (ECD) |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Furan, 2,5-dichlorotetrahydro- possesses chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the primary technique for the separation and quantification of these stereoisomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the resolution of a broad range of chiral compounds, including cyclic ethers.

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the stereoisomers and the chiral selector of the stationary phase, leading to different retention times. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, is crucial for achieving optimal separation.

For the separation of disubstituted tetrahydrofurans, columns such as Chiralpak AD-H or Chiralcel OD-H have proven effective.

| Parameter | Value |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | UV (at a suitable wavelength) or Refractive Index (RI) |

| Temperature | Ambient |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive information, including structural confirmation and enhanced selectivity.

GC-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the unambiguous identification and structural confirmation of Furan, 2,5-dichlorotetrahydro-. Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule.

LC-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of less volatile or thermally labile compounds. While Furan, 2,5-dichlorotetrahydro- is amenable to GC analysis, LC-MS can be a valuable alternative, particularly when analyzing complex matrices or when derivatization is required to enhance detection.

Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization techniques used in LC-MS. For a relatively non-polar compound like Furan, 2,5-dichlorotetrahydro-, APCI might be more suitable. The mass analyzer (e.g., quadrupole, time-of-flight) provides mass information for structural elucidation and confirmation. LC-MS/MS, which involves tandem mass spectrometry, can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions.

Development of Quantitative Analytical Methods for Specific Matrices (non-biological)

The development of robust quantitative analytical methods for Furan, 2,5-dichlorotetrahydro- in non-biological matrices, such as industrial process streams or chemical reaction mixtures, is essential for process control and quality assurance. These methods are typically based on GC or HPLC and require careful validation.

Method Validation: A quantitative analytical method must be validated to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.